Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate
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Overview
Description
Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate is a chemical compound with the molecular formula C9H11F3O3 and a molecular weight of 224.18 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and an ester functional group. It is commonly used in scientific research and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate typically involves the reaction of ethyl 2-(cyclopropylcarbonyl)-3,3,3-trifluoropropanoate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl group provides structural rigidity, which can influence the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate can be compared with other compounds containing similar functional groups:
Ethyl 3-cyclopropyl-3-oxopropionate: This compound lacks the trifluoromethyl group, which significantly alters its chemical properties and applications.
Ethyl 2-(cyclopropylcarbonyl)-3,3,3-trifluoropropanoate: This compound is structurally similar but may have different reactivity and applications due to variations in the ester linkage.
The presence of the trifluoromethyl group in this compound makes it unique, as this group imparts distinct chemical and biological properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonyl)-3,3,3-trifluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O3/c1-2-15-8(14)6(9(10,11)12)7(13)5-3-4-5/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPHTIKQUJLMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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